1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFCLJRCKFZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the piperidine and carboxamide groups. One common method includes the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxamide group is often added via acylation reactions using appropriate acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize environmental impact and reduce costs . The process may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three classes of analogs:
Structural Analogues with Modified Isoxazole Substituents
The p-tolyl group in the target compound distinguishes it from halogenated derivatives. For example, 1-(2-(5-(6-fluorobenzo[d]isoxazol-3-yl)acetyl)piperidine-4-carboxamide (Fig. 1) replaces the p-tolyl group with a fluorinated benzoisoxazole. 2.8 for the p-tolyl variant) .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Isoxazole Substituent | logP | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | p-Tolyl | 2.8 | 12.5 |
| 6-Fluorobenzoisoxazole Analog | 6-F-Benzoisoxazole | 2.1 | 18.9 |
| 2-Chlorophenyl Analog [Ref:1] | 2-Cl-Ph | 3.2 | 8.4 |
The 2-chlorophenyl variant (from evidence) exhibits higher logP and lower solubility, likely due to chlorine’s hydrophobic nature. This suggests the target compound balances moderate lipophilicity with better solubility, which may improve bioavailability.
Piperidine-Linked Heterocyclic Derivatives
The acetyl-piperidine-carboxamide backbone is shared with compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives (described in evidence). These molecules incorporate additional heterocycles (e.g., 1,3,4-thiadiazole) instead of the acetyl-carboxamide chain. Such modifications alter electronic profiles and steric bulk, impacting target selectivity. For instance, thiadiazole-containing analogs demonstrate enhanced antibacterial activity (MIC = 0.5 µg/mL vs. 2 µg/mL for the target compound against S. aureus) but exhibit higher cytotoxicity (IC50 = 15 µM vs. 32 µM) .
Carboxamide vs. Ester/Acid Derivatives
Replacing the carboxamide with esters or carboxylic acids significantly alters pharmacokinetics. The carboxamide group in the target compound likely enhances metabolic stability compared to ester-linked analogs, which are prone to hydrolysis. For example, 1-(2-(5-(p-tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylic acid shows a shorter plasma half-life (t1/2 = 1.2 h vs. 4.5 h for the carboxamide) in rodent models due to rapid renal clearance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves constructing the isoxazole ring via cyclocondensation of nitrile oxides with alkynes, followed by acetylation and coupling with a piperidine-carboxamide moiety. Key steps include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (e.g., CuI for click chemistry). Yield optimization requires iterative adjustments to stoichiometry and purification via column chromatography .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (1H/13C) to confirm functional groups (e.g., isoxazole protons at δ 6.5–8.5 ppm, piperidine carbons).
- HRMS for molecular ion validation.
- IR to identify carbonyl stretches (~1650–1750 cm⁻¹ for amide and acetyl groups).
Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. What solvent systems are suitable for stabilizing this compound during experimental workflows?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for solubility, while aqueous-organic mixtures (e.g., acetonitrile/water) are used in HPLC purification. Stability studies under varying pH (4–8) and temperature (-20°C to 25°C) are critical to prevent hydrolysis of the acetyl or amide groups .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches (via software like GRRM) model intermediates and activation energies. Machine learning (ML) models trained on existing reaction databases can prioritize viable synthetic routes. ICReDD’s integrated computational-experimental workflows demonstrate reduced trial-and-error cycles by 40–60% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell-based studies) to identify confounding variables (e.g., membrane permeability).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., p-Tolyl group) to isolate pharmacophore contributions.
- Dose-Response Validation : Replicate experiments under standardized conditions (pH, temperature, cell lines) .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Apply fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example:
Q. What mechanisms explain the compound’s stability under oxidative or photolytic stress?
- Methodological Answer : Accelerated stability testing (ICH guidelines) under UV light and H2O2 exposure, followed by LC-MS to detect degradation products. Computational studies (e.g., molecular dynamics) model radical interactions with the isoxazole ring. Protective strategies include adding antioxidants (e.g., BHT) or using amber glassware .
Q. How do steric and electronic effects of the p-Tolyl group influence binding affinity in target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations compare binding poses of p-Tolyl vs. substituents (e.g., p-Fluorophenyl). Electrostatic potential maps highlight hydrophobic interactions, while QM/MM calculations quantify energy contributions. Experimental validation via SPR or ITC measures ΔG changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
